molecular formula C7H13NO5S B3114521 2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid CAS No. 201996-71-6

2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid

Cat. No. B3114521
CAS RN: 201996-71-6
M. Wt: 223.25 g/mol
InChI Key: YAJFFFKVZOWLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

While specific molecular structure analysis for “2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid” is not available, related compounds have been analyzed. For example, a compound with a similar structure, “2-[(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid”, has a molecular weight of 430.51 .

Scientific Research Applications

Antiviral Activity

Perfluoroacetic acid derivatives have demonstrated antiviral potential. For instance:

Antibacterial Properties

While specific studies on perfluoroacetic acid are limited, its derivatives may possess antibacterial activity. Further research is needed to explore this potential .

Polymer Production Aid

Perfluoroacetic acid, in the form of ammonium salt , serves as a polymer production aid during the manufacture of fluoropolymers . Its safety has been assessed .

properties

IUPAC Name

2-[(4-methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-13-6-4-14(11,12)3-5(6)8-2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFFFKVZOWLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Reactant of Route 2
2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Reactant of Route 3
2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Reactant of Route 4
2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Reactant of Route 5
2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Reactant of Route 6
2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid

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